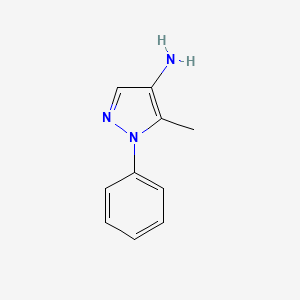

![molecular formula C10H17N3 B1290089 2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine CAS No. 1052680-10-0](/img/structure/B1290089.png)

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

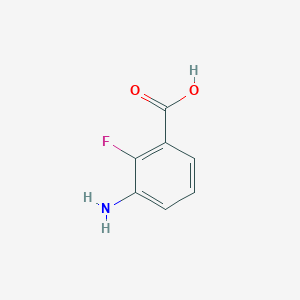

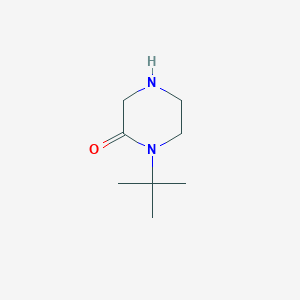

“2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine” is a chemical compound with the empirical formula C10H17N3 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular structure of “2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine” includes a piperidine ring attached to a pyrazole ring via an ethyl bridge . The exact molecular structure would require more specific information or computational analysis.Chemical Reactions Analysis

While specific chemical reactions involving “2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine” are not detailed in the available literature, compounds with similar structures have been used in Rhodium (III)-catalyzed C-H bond functionalization .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 179.26 . It has a density of 1.1±0.1 g/cm3 and a boiling point of 297.3±13.0 °C at 760 mmHg .Aplicaciones Científicas De Investigación

Application in Organic Semiconductors

Field

Methods

The exact methods of application or experimental procedures were not specified in the source .

Results

The results or outcomes obtained were not specified in the source .

Application in Drug Synthesis

Field

Methods

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Application in Catalysis

Field

Methods

These complexes were used for allylation of aldehydes, three-component allylation of aldehydes, arylamines, and allyltributyltin, allylation of isatins as well as Suzuki–Miyaura coupling reaction .

Results

Application in Synthesis of Bis(pyrazolyl)methanes

Field

Safety And Hazards

The safety data sheet for a similar compound indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200), with potential risks including acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Propiedades

IUPAC Name |

2-(2-pyrazol-1-ylethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-6-11-10(4-1)5-9-13-8-3-7-12-13/h3,7-8,10-11H,1-2,4-6,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDMVKNSVSMEHPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCN2C=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(1h-Pyrazol-1-yl)ethyl]piperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

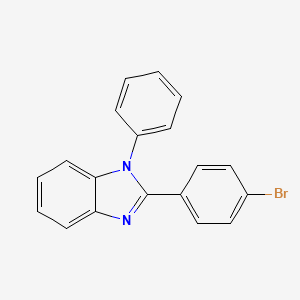

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

![2-Chloro-6,7-dihydrobenzo[b]thiophen-4(5H)-one](/img/structure/B1290029.png)